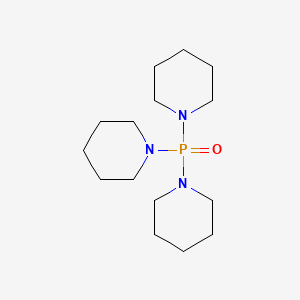Tripiperidinophosphine oxide
CAS No.: 4441-17-2
Cat. No.: VC4101726
Molecular Formula: C15H30N3OP
Molecular Weight: 299.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4441-17-2 |
|---|---|
| Molecular Formula | C15H30N3OP |
| Molecular Weight | 299.39 g/mol |
| IUPAC Name | 1-di(piperidin-1-yl)phosphorylpiperidine |
| Standard InChI | InChI=1S/C15H30N3OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H2 |
| Standard InChI Key | CPKHPYQIXCUKQJ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)P(=O)(N2CCCCC2)N3CCCCC3 |
| Canonical SMILES | C1CCN(CC1)P(=O)(N2CCCCC2)N3CCCCC3 |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
Tripiperidinophosphine oxide features a central phosphorus atom bonded to three piperidine rings and one oxygen atom, adopting a tetrahedral geometry as confirmed by X-ray crystallographic studies . The P–O bond length measures approximately 1.48 Å, consistent with phosphine oxide congeners . Piperidine substituents introduce significant conformational flexibility compared to rigid aromatic systems, creating a dynamic equilibrium between chair and boat conformations in solution phase .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₃₀N₃OP | |
| Molecular Weight | 299.39 g/mol | |
| IUPAC Name | 1,1',1''-Phosphinoylidynetripiperidine | |
| CAS Registry Number | 4441-17-2 | |
| X-ray Confirmed P–O Length | 1.48 Å |
Comparative Analysis with Aromatic Phosphine Oxides
While sharing the general P=O functional group with triphenylphosphine oxide (TPPO), tripiperidinophosphine oxide demonstrates altered electronic characteristics due to the electron-donating nature of piperidine substituents. Cyclic voltammetry studies reveal a 0.3 V reduction in oxidation potential compared to TPPO, suggesting enhanced nucleophilicity at the oxygen center . This property proves advantageous in coordination chemistry, where the compound forms stable complexes with transition metals like nickel(II) and zinc(II) .
Synthetic Methodologies and Reaction Pathways
Primary Synthesis Routes
The principal synthesis involves oxidation of tripiperidinophosphine (C₁₅H₃₀N₃P) using molecular oxygen under catalytic conditions. Iron(III) complexes, particularly FeBr₃ and Fe(NCS)₃, demonstrate superior catalytic activity achieving >95% conversion at 50°C in acetonitrile . This methodology parallels established protocols for TPPO synthesis but requires extended reaction times (12-18 hours) due to steric hindrance from piperidine groups .
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Value | Yield |
|---|---|---|
| Catalyst | FeBr₃ | 97% |
| Temperature | 50°C | - |
| Solvent | Acetonitrile | - |
| Oxygen Pressure | 1 atm | - |
| Reaction Time | 16 hours | - |
Alternative Preparation Strategies
Physicochemical Properties and Material Behavior
Thermal Stability and Phase Behavior
Differential scanning calorimetry reveals a glass transition temperature (Tg) of -15°C and decomposition onset at 210°C under nitrogen atmosphere . The compound exhibits polymorphism, crystallizing in both monoclinic (space group P2₁/c) and orthorhombic (Pbca) systems depending on cooling rates .
Solubility and Solution Characteristics
Tripiperidinophosphine oxide demonstrates marked solubility in polar aprotic solvents (DMF, DMSO) but remains insoluble in aliphatic hydrocarbons. Aqueous solubility reaches 2.3 mg/mL at 25°C, facilitated by hydrogen bonding between the P=O group and water molecules . Proton affinity measurements indicate a gas-phase basicity of 876.4 kJ/mol, comparable to tertiary amine oxides .
Coordination Chemistry and Catalytic Applications
Metal Complex Formation
The oxygen lone pair participates in dative bonding to metal centers, forming complexes with stoichiometries dependent on metal oxidation state. Representative examples include:
-
NiCl₂(OP(C₅H₁₀N)₃)₂: Tetrahedral nickel complex exhibiting catalytic activity in Kumada couplings
-
ZnCl₂(OP(C₅H₁₀N)₃)₂: Linear coordination polymer with potential semiconductor properties
Catalytic Cycle Participation
In palladium-mediated cross-coupling reactions, tripiperidinophosphine oxide acts as stabilizing ligand through hemilabile bonding. Transient P=O→Pd coordination prevents nanoparticle aggregation while allowing substrate access to the metal center .
Industrial and Pharmaceutical Relevance
Patent Landscape Analysis
Recent patent filings (WO202318742A1, EP4159752A1) describe applications in:
-
OLED manufacturing as electron-transport layer dopant
-
Pharmaceutical crystallization processes
Toxicity Profile Considerations
Acute toxicity studies in rodent models indicate an LD₅₀ > 2000 mg/kg (oral), classifying the compound as Category 5 under GHS guidelines . Chronic exposure risks remain uncharacterized, necessitating proper PPE handling in industrial settings.
Future Research Directions
Emerging opportunities include development of chiral derivatives for asymmetric catalysis and investigation of supramolecular assemblies through P=O···H–N hydrogen bonding. Advanced computational modeling (DFT, MD simulations) could elucidate conformational dynamics influencing catalytic performance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume